2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
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Description
2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction .
Biochemical pathways
Depending on its target, the compound could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the flow of metabolites through that pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence absorption, distribution, metabolism, and excretion .
Result of action
The cellular and molecular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-10-5-11(2)7-13(6-10)25-12(3)8-23-15-16(21-18(23)25)22(4)19(28)24(17(15)27)9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQOYGAZJRFNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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